![molecular formula C12H8N2S B2904679 2-{[(E)-phenylmethylidene]amino}-3-thiophenecarbonitrile CAS No. 338777-43-8](/img/structure/B2904679.png)
2-{[(E)-phenylmethylidene]amino}-3-thiophenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[(E)-phenylmethylidene]amino}-3-thiophenecarbonitrile” is an organic compound with a molecular weight of 212.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H8N2S/c13-8-11-6-7-15-12(11)14-9-10-4-2-1-3-5-10/h1-7,9H/b14-9+ . This indicates the presence of 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . The compound’s storage temperature is between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Thermochemistry and Polymorphism
Conformational Polymorphism : The study of conformational polymorphism in compounds like 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile demonstrates the significance of molecular conformation in determining the thermodynamic stability and color of crystalline forms. Different packing modes and molecular conformations result in polymorphs with distinct physical properties, such as color variations due to the thiophene torsion relative to the o-nitroaniline fragment. This research contributes to our understanding of solid-state chemistry and has implications for the design of materials with specific physical properties (Lian Yu et al., 2000).
Molecular Structure Analysis
Solid-State NMR and Electronic Structure Calculations : Investigations into the molecular structure of polymorphic forms of similar compounds through solid-state NMR (SSNMR) and electronic structure calculations reveal the influence of molecular conformation on NMR spectra and structural characteristics. This work is crucial for understanding the structural basis of polymorphism and for developing quantitative structural analysis methods in materials science (Jay R Smith et al., 2006).
Pharmacological Potential
Antifungal Activities : The screening of 2-[(arylidene)amino]-4,5-cycloalkyl[b]thiophene-3-carbonitrile derivatives for antifungal activities against Candida krusei and Cryptococcus neoformans demonstrates the potential pharmacological applications of these compounds. Computer-aided drug design studies further elucidate the structural characteristics influencing antifungal activity, guiding the synthesis of new derivatives with improved biological activities (L. Scotti et al., 2012).
Corrosion Inhibition
Corrosion Inhibition by Thiophene Schiff Base : The study of corrosion inhibition by a newly synthesized thiophene Schiff base on mild steel in acidic solutions highlights the application of these compounds in protecting metals against corrosion. This research not only provides insights into the mechanism of corrosion inhibition but also contributes to the development of more efficient and environmentally friendly corrosion inhibitors (D. Daoud et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-[(E)-benzylideneamino]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-8-11-6-7-15-12(11)14-9-10-4-2-1-3-5-10/h1-7,9H/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYBJXWNEMEKFD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

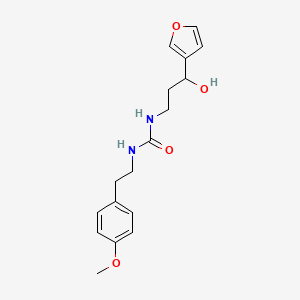
![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)
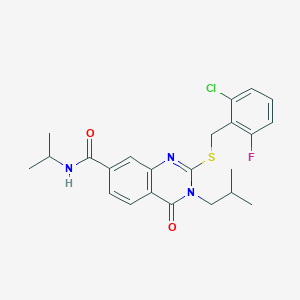
![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)
![N-(3-chloro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904605.png)


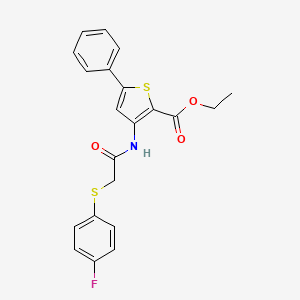
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)
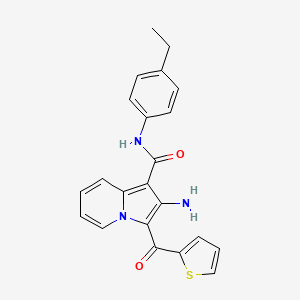
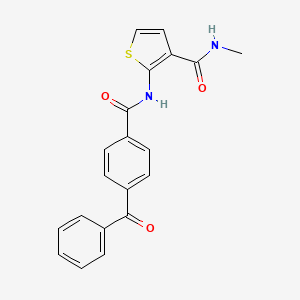
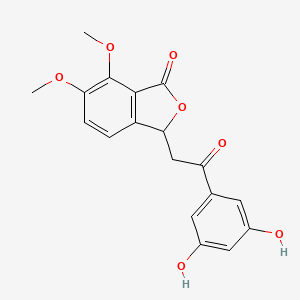
![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)
![1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2904619.png)